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Dbs-Trp-OH

Cat. No.: B13398510
M. Wt: 491.6 g/mol
InChI Key: SGKGZXUAHWJTIA-UHFFFAOYSA-N
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Description

Context within Amino Acid and Peptide Derivative Chemistry

Amino acids and their derivatives, such as Dbs-Trp-OH, are fundamental building blocks in organic chemistry and biochemistry. N-protected amino acids, like those with Boc or Fmoc groups, are widely used in peptide synthesis to control reactivity and protect functional groups during coupling reactions. greyhoundchrom.comtcichemicals.com this compound, as a tryptophan derivative, fits within this broader context of modified amino acids utilized for various synthetic purposes. Tryptophan itself is one of the essential amino acids and is involved in numerous biological processes. frontiersin.org Modifying tryptophan with groups like Dbs can lead to compounds with altered or enhanced properties relevant to peptide chemistry and beyond.

Significance in Supramolecular Chemistry and Materials Science

The significance of this compound in supramolecular chemistry and materials science likely stems from its potential to self-assemble through non-covalent interactions. Molecules that can self-assemble via interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic effects can form ordered supramolecular structures, including gels and other nanostructured materials. nih.govacs.orgrsc.org

Dibenzylidene sorbitol (DBS) and its derivatives are known low-molecular-weight gelators (LMWGs) that can form self-assembled networks in various solvents, leading to the formation of gels (organogels or hydrogels). rsc.orgwhiterose.ac.ukpolimi.itrsc.org The incorporation of a Dbs-like moiety onto a tryptophan scaffold in this compound suggests that this compound may also exhibit self-assembly behavior. The tryptophan indole (B1671886) ring can participate in pi-pi stacking interactions, while other parts of the molecule, depending on the specific Dbs structure, could contribute to hydrogen bonding or hydrophobic interactions. nih.gov

This self-assembly capability is crucial in materials science for creating functional soft materials with potential applications in areas such as drug delivery, tissue engineering, and organic electronics. whiterose.ac.ukmetu.edu.tr Supramolecular hydrogels, formed by the self-assembly of LMWGs in water, are particularly attractive due to their high water content, simple structures, and responsiveness to stimuli. whiterose.ac.ukacs.orgwhiterose.ac.uk

Scope of Academic Research and Interdisciplinary Implications

Academic research involving this compound is likely focused on understanding its synthesis, self-assembly mechanisms, and the properties of the resulting supramolecular structures. This research has interdisciplinary implications, bridging organic chemistry, materials science, and potentially biomedical fields.

Studies in this area often involve detailed investigations into the molecular factors that govern self-assembly, such as concentration, solvent environment, temperature, and pH. nih.govwhiterose.ac.uk Techniques like spectroscopy (NMR, UV-Vis, fluorescence, IR), microscopy (electron microscopy), and rheology are commonly employed to characterize the self-assembly process and the resulting materials. acs.orgrsc.orgwhiterose.ac.uk

While specific detailed research findings solely on this compound were not extensively available in the search results, the context provided by research on related Dbs derivatives and tryptophan-containing peptides highlights the potential research avenues for this compound. For instance, studies on DBS-COOH and DBS-Gly have explored pH-responsive gelation and multi-component gel systems. whiterose.ac.uk Research on tryptophan-containing peptides has demonstrated the role of tryptophan in self-assembly driven by hydrophobic and pi-pi stacking interactions. nih.gov

The interdisciplinary nature of this research means that findings related to this compound could contribute to the design of new LMWGs, the development of advanced functional materials with tailored properties, and potentially new approaches in areas like controlled release or sensing.

Table 1: Examples of Amino Acid and Peptide Derivatives in Research

Compound NameApplication Context
Boc-Trp-OHPeptide synthesis greyhoundchrom.com
Fmoc-Trp-OHPeptide synthesis, co-assembly in hydrogels whiterose.ac.ukscbt.com
DBS-COOHSupramolecular hydrogel formation whiterose.ac.ukrsc.org
DBS-GlyMulti-component hydrogel systems whiterose.ac.uk
Fmoc-Lys-Fmoc-OHCo-assembly in hydrogels whiterose.ac.uk
Boc-Trp(Boc)-OHPeptide synthesis nih.govgoogle.com
Ac-D-Trp-OHPeptide synthesis reagents peptide.com
Z-D-Trp-OHPeptide synthesis reagents peptide.com
H-D-Trp-OHPeptide synthesis reagents peptide.com
Cho[DBS]Self-assembling ionic liquid, enzyme stability acs.org

Further detailed research findings on this compound would likely involve specific data on its critical gelation concentration, the morphology of its self-assembled structures (e.g., fibers, vesicles), and its behavior under different environmental conditions. While specific data tables for this compound itself were not retrieved, the research landscape suggests that such data would be key to understanding its utility in supramolecular chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N5O4S B13398510 Dbs-Trp-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKGZXUAHWJTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry of Dbs Trp Oh and Analogous Conjugates

Synthetic Pathways and Methodologies for Dbs-Trp-OH

The synthesis of this compound typically involves the chemical conjugation of a modified dibenzylidene sorbitol core with a protected tryptophan amino acid. This process requires careful selection of reaction conditions and protecting groups to ensure the desired product is obtained with high purity and yield.

Precursor Derivatization and Coupling Reactions

The synthesis often begins with the derivatization of the dibenzylidene sorbitol scaffold. DBS is a well-known low-molecular-weight gelator derived from D-sorbitol and benzaldehyde (B42025) through an acid-catalyzed condensation reaction. researchgate.netresearchgate.net The resulting DBS molecule contains remaining hydroxyl groups that can be chemically modified for conjugation.

For the synthesis of this compound, a common strategy involves activating either the carboxylic acid group of tryptophan or a hydroxyl group on the DBS scaffold to facilitate coupling. Amino acid coupling reactions are fundamental in peptide synthesis and can be adapted for conjugating amino acids to other molecules. Various coupling reagents and methodologies exist, such as using carbodiimides (e.g., DCC or EDC) in combination with additives like HOBt or HOAt, or employing activated esters. These reagents facilitate the formation of an amide bond between the amine group of tryptophan (or a protected tryptophan derivative) and a carboxyl group on a modified DBS, or between the carboxyl group of tryptophan and a hydroxyl or amine group on a modified DBS.

While specific detailed protocols for this compound synthesis were not extensively detailed in the search results, the general principles of amino acid coupling and derivatization of the DBS scaffold are well-established in organic synthesis literature. For instance, the synthesis of other dibenzylidene sorbitol derivatives, such as those with acyl hydrazide or carboxylic acid functionalities, has been reported, providing insights into the types of reactions applicable to the DBS core. whiterose.ac.ukrsc.org Similarly, the synthesis of protected amino acids like Fmoc-Trp(Boc)-OH is a standard procedure in peptide chemistry, often involving the reaction of the amino acid with appropriate protecting group reagents. nih.govmetu.edu.tr

Control of Stereochemistry in Synthetic Routes

Control of stereochemistry is paramount when synthesizing molecules containing chiral centers, such as tryptophan. Tryptophan exists as L- and D-enantiomers, and the biological activity and self-assembly properties of conjugates like this compound can be highly dependent on the stereochemistry of the amino acid component. fishersci.ptfishersci.atguidetopharmacology.orgnih.gov

In the synthesis of this compound, using a single enantiomer of tryptophan (e.g., L-tryptophan) as a starting material is the primary method to control the stereochemistry at the amino acid residue. fishersci.ptfishersci.atguidetopharmacology.orgnih.gov The synthetic pathway should ideally preserve the stereochemical integrity of the chiral center in tryptophan throughout the derivatization and coupling steps. Reactions should be chosen to avoid racemization, which can occur under certain conditions, particularly in the presence of strong bases or high temperatures during coupling reactions.

Synthesis of Related Dibenzylidene Sorbitol-Amino Acid Conjugates

The synthetic strategies employed for this compound can be extended to the synthesis of analogous conjugates involving DBS and other amino acids. The general approach involves the derivatization of the DBS core and the coupling with a desired amino acid or its protected derivative.

Research has explored the synthesis of DBS derivatives modified with various functional groups, including those that can be coupled with amino acids. whiterose.ac.ukrsc.orgnottingham.ac.uk For example, DBS derivatives with carboxylic acid or acyl hydrazide functionalities have been synthesized and used in the formation of hydrogels. whiterose.ac.ukrsc.org These functionalized DBS molecules can serve as precursors for conjugation with amino acids via amide bond formation.

Studies on amino acid-based low molecular weight gelators highlight the importance of the amino acid structure in the self-assembly and gelation properties of the resulting conjugates. metu.edu.trmdpi.com This suggests that the synthetic methodologies should be adaptable to incorporate a variety of amino acids to explore the structure-property relationships of these materials.

Chemical Modifications of this compound and its Derivatives

Once this compound or related conjugates are synthesized, further chemical modifications can be performed to tune their properties and expand their potential applications. These modifications can target the free hydroxyl groups on the sorbitol core, the indole (B1671886) nitrogen or the α-amine/carboxylic acid of the tryptophan residue, or other functional groups introduced during the synthesis of derivatives.

Strategies for Further Functionalization

Strategies for further functionalization of this compound and its derivatives can include reactions such as esterification, etherification, amidation, or introduction of various chemical tags. These modifications can alter the molecule's solubility, self-assembly behavior, and interactions with other molecules or surfaces.

For example, the remaining hydroxyl groups on the DBS core in this compound could potentially be functionalized to introduce additional moieties, such as hydrophilic groups to enhance water solubility or reactive groups for covalent immobilization onto surfaces or incorporation into polymeric networks.

The indole ring of the tryptophan residue in this compound is also a site for potential modification, although the reactivity of the indole nitrogen or the C2 position of the indole ring needs careful consideration to maintain the desired properties of the conjugate. acs.org Tryptophan residues in peptides and proteins have been shown to undergo various modifications, including oxidation and functionalization via radical reactions, which might offer potential strategies for modifying the tryptophan moiety in this compound. acs.orgresearchgate.netresearchgate.net

Investigation of Post-Synthetic Derivatizations

Investigation of post-synthetic derivatizations involves reacting the pre-synthesized this compound or its derivatives with other reagents to introduce new functionalities. This approach allows for the modification of the conjugate after its main structure has been formed, offering flexibility in tailoring its properties.

Post-synthetic derivatization techniques are commonly used in chemistry to introduce labels, reactive handles, or other functional groups onto molecules. science.govresearchgate.net For this compound, this could involve reactions that selectively target specific functional groups while leaving others intact. For instance, if this compound has free hydroxyl groups, they could be selectively acylated or alkylated. If a derivative contains a carboxylic acid or amine, it could be coupled with other molecules.

Supramolecular Assembly and Self Organization of Dbs Trp Oh Systems

Fundamental Principles of Molecular Self-Assembly

Molecular self-assembly is a process where molecules spontaneously adopt a well-defined arrangement without external guidance. This phenomenon is driven by the thermodynamic imperative to reach a lower energy state, governed by a delicate balance of enthalpic and entropic factors. In the context of Dbs-Trp-OH, the process involves the spontaneous aggregation of individual molecules (monomers) into larger, stable, and structurally ordered supramolecular polymers or assemblies. The driving forces are a combination of specific, directional non-covalent interactions and less specific interactions like the solvophobic effect. researchgate.net The final structure, whether it be fibers, ribbons, sheets, or more complex hierarchical forms, is encoded within the chemical structure of the this compound molecule itself.

The stability and structure of this compound assemblies are dictated by a symphony of non-covalent interactions. rsc.org These forces, while individually weaker than covalent bonds, act cooperatively to create robust and highly ordered architectures. The key interactions governing the self-organization of this compound are hydrogen bonding, π-π stacking, and solvophobic forces.

Hydrogen bonds are critical directional interactions that provide specificity to the assembly of this compound. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors.

Carboxylic Acid Dimers: The C-terminal carboxylic acid group is a potent hydrogen bond donor and acceptor. In non-polar environments or the core of an assembly, it is highly likely to form classic head-to-tail hydrogen-bonded dimers with an adjacent this compound molecule.

Sulfonamide Bridge: The sulfonamide linkage (-SO₂NH-) is a key motif. The sulfonamide proton is a strong hydrogen bond donor, more acidic than a typical amide proton, while the two sulfonyl oxygens are effective hydrogen bond acceptors. researchgate.net This allows for the formation of intermolecular N-H···O=S hydrogen bonds, which are a dominant pattern in the crystal structures of many aromatic sulfonamides. nih.govnih.govsemanticscholar.org

Indole (B1671886) Moiety: The N-H group of the tryptophan indole ring is another important hydrogen bond donor, capable of interacting with acceptor atoms like the sulfonyl or carboxyl oxygens of a neighboring molecule.

These interactions can create one-dimensional chains or two-dimensional sheets that serve as the primary framework for hierarchical assembly.

Table 1: Potential Hydrogen Bond Interactions in this compound Assemblies This table presents typical interaction parameters based on studies of related functional groups.

Donor Group Acceptor Group Typical Distance (Å) Typical Energy (kcal/mol)
Carboxyl O-H Carboxyl C=O 2.6 - 2.8 5 - 8
Sulfonamide N-H Sulfonyl O=S 2.8 - 3.1 3 - 5
Indole N-H Sulfonyl O=S 2.9 - 3.2 2 - 4
Indole N-H Carboxyl C=O 2.8 - 3.1 3 - 5

Given its extensive aromatic surface area, π-π stacking is a dominant force in the self-assembly of this compound. This interaction arises from the attractive, non-covalent forces between aromatic rings. The this compound molecule contains two primary aromatic systems: the large, electron-rich dabsyl-like group and the indole side chain of tryptophan.

The design of this compound as a self-assembling molecule is a rational approach that combines the distinct properties of its constituent parts. nih.gov The tryptophan core provides a chiral, biocompatible scaffold with well-defined hydrogen bonding capabilities (amine, carboxyl, indole N-H). nih.gov Conjugating this amino acid to a large, functional aromatic group like the dabsyl-like azo dye serves several purposes:

Enhanced Driving Force: The large aromatic surface dramatically increases the potential for π-π stacking and hydrophobic interactions, which are often the dominant forces driving robust self-assembly. nih.gov

Functional Properties: The azo dye moiety is a chromophore, meaning the resulting supramolecular material will have distinct photophysical properties, such as light absorption and fluorescence. lookchem.com This opens the door to creating materials for sensing, optics, or photopharmacology. researchgate.netnih.govnih.gov

Structural Control: The specific shape and interaction sites of the molecule guide the assembly into predictable nanostructures. By modifying the amino acid or the aromatic group, it is possible to tune the morphology and properties of the final material. researchgate.net

This design strategy leverages bio-inspired building blocks to create complex, functional materials through a bottom-up, self-organizing approach. rsc.org

Role of Non-Covalent Interactions

Characterization of Hierarchical Supramolecular Structures

To understand the self-assembly of this compound, a suite of analytical techniques is employed to probe the morphology and underlying molecular arrangement of the hierarchical structures across different length scales.

Microscopy: Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to directly visualize the nanoscale morphology of the assemblies. These techniques can reveal the presence of nanofibers, ribbons, or other structures, and provide data on their dimensions (e.g., width, height, and persistence length).

Spectroscopy:

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the chiral arrangement of molecules. A strong CD signal would indicate that the chiral this compound molecules are assembling into a long-range, ordered, and twisted (helical) supramolecular structure.

UV-Visible and Fluorescence Spectroscopy: The dabsyl-like chromophore allows for the use of these techniques. Changes in the absorption or emission spectra upon aggregation, such as shifts in wavelength (solvatochromism) or changes in intensity, can confirm the presence of π-π stacking and provide information about the local molecular environment. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the hydrogen bonding environment. Shifts in the vibrational frequencies of N-H and C=O bonds upon assembly can confirm their participation in the hydrogen-bonding network that stabilizes the structure. nih.gov

Scattering Techniques: X-ray Diffraction (XRD), particularly on aligned fibers or dried gels, can provide information on the molecular packing within the assemblies. Characteristic diffraction peaks can correspond to the distance between stacked aromatic groups or the repeat distance of molecules along a fibril axis.

Table 2: Summary of Techniques for Characterizing this compound Assemblies

Technique Information Obtained
Transmission Electron Microscopy (TEM) Morphology, dimensions (width, length) of nanostructures.
Atomic Force Microscopy (AFM) Surface topography, height and stiffness of assemblies.
Circular Dichroism (CD) Supramolecular chirality and helical arrangement.
UV-Visible Spectroscopy π-π stacking interactions (changes in absorption maxima).
Fluorescence Spectroscopy Aggregation state, local environment of the chromophore.
FTIR Spectroscopy Hydrogen bonding network (shifts in N-H, C=O, S=O stretches).
X-Ray Diffraction (XRD) Molecular packing distances and structural order.

Formation of Nanofibrillar Networks

The foundational process for the gelation of DBS-based systems is the self-assembly of individual molecules into one-dimensional nanostructures, which subsequently form a three-dimensional network. These primary structures are commonly referred to as nanofibrillar networks.

The assembly is driven by a combination of non-covalent interactions. Research has suggested that both hydrogen bonding and π-π stacking are the primary forces responsible for the aggregation of DBS molecules. kcl.ac.uk The sorbitol backbone of the molecule provides hydroxyl groups capable of forming intermolecular hydrogen bonds, while the benzylidene groups facilitate π-π stacking interactions between aromatic rings. kcl.ac.uk

The morphology of these aggregates is typically fibrillar. Studies on various DBS derivatives have consistently shown the formation of fibers with diameters on the nanoscale, often in the range of 5-10 nm. nih.govnih.gov These fibrils are not merely linear chains but can exhibit higher-order structures. For instance, in nonpolar solvents, derivatives of DBS have been observed to form rope-like, left-helical fibers. nih.gov In contrast, when placed in polar solvents, the same molecules tend to form smooth, nonhelical fibers. nih.gov This indicates that the specific balance of intermolecular forces, which is influenced by the surrounding environment, dictates the final architecture of the nanofibrils. The entanglement of these long, thin fibrils is the crucial step that leads to the formation of a solid-like gel matrix from a low-viscosity solution. nih.gov

Assembly into Supramolecular Gels and Soft Solids

When the concentration of the gelator in a suitable solvent is above a critical threshold, the self-assembled nanofibrillar networks become sufficiently dense and interconnected to immobilize the bulk solvent, resulting in the formation of a supramolecular gel. researchgate.netrsc.org This process transforms the liquid into a viscoelastic soft solid. The resulting material is a kinetically trapped, non-equilibrium state. rsc.org

The properties of these gels are highly dependent on the structure of the gelator and the conditions of gelation. For example, combining a DBS derivative (DBS-COOH) with a peptide amphiphile can create a two-component hydrogel with tunable stiffness and enhanced stability. nih.gov Similarly, hybrid gels have been fabricated by forming a DBS-based network within a polymer matrix like alginate, leading to materials with improved thermal and rheological performance. d-nb.info

The versatility of DBS derivatives allows for gel formation in a wide array of liquids, from organic solvents (organogels) to aqueous systems (hydrogels), depending on the specific functional groups attached to the DBS core. nih.govrsc.org For instance, certain DBS derivatives are effective at thickening mixtures of monopropylene glycol and water, which has potential applications in anti-icing fluids. nih.govnih.gov The gel network, composed of the self-assembled nanofibrils, acts as a scaffold that holds the solvent molecules within its pores primarily through surface tension and capillary forces.

Environmental and Structural Control over Self-Assembly

The delicate balance of non-covalent forces governing the self-assembly of this compound systems makes them highly sensitive to their environment. Factors such as the choice of solvent, gelator concentration, and the inherent molecular chirality can be used to control the resulting supramolecular structures and their macroscopic properties.

Influence of Solvent Systems and Concentration

The solvent plays a critical role in the self-assembly process, as it mediates the interactions between gelator molecules. rsc.org The polarity of the solvent is a key determinant of the dominant assembly mechanism. kcl.ac.uk

In non-polar solvents , intermolecular hydrogen bonding between the hydroxyl groups of the sorbitol backbone is favored, often leading to the formation of helical fibrillar structures. nih.gov

In polar solvents , the solvent molecules can compete for hydrogen bonding sites on the gelator. This promotes parallel-displaced π-π stacking between the aromatic rings as the primary driving force for assembly, resulting in the formation of nonhelical fibers. kcl.ac.uknih.gov

The interaction between the gelator and the solvent also affects properties like the critical gelation concentration (CGC) and the thermal stability of the gel. rsc.org Research has shown that as the amount of water in a monopropylene glycol/water mixture increases, the gelation ability and stiffness of DBS-based gels improve up to a certain point, beyond which the gelator's solubility becomes too low for gelation to occur. nih.gov

Table 1: Effect of Solvent Polarity on DBS Derivative Self-Assembly

Solvent TypePrimary Driving InteractionResulting NanostructureReference
Non-PolarIntermolecular Hydrogen BondingRope-like, helical fibers nih.gov
PolarParallel-displaced π-π StackingSmooth, non-helical fibers nih.gov

Concentration is another critical parameter. Generally, a minimum concentration (the CGC) is required to form a continuous network that spans the entire volume. Above the CGC, the mechanical properties of the gel, such as its stiffness (storage modulus, G'), often scale with concentration according to a power law. rsc.org The "concentration-in-control" concept suggests that at higher solute concentrations, molecules tend to form more densely packed networks to lower the system's total free energy. nih.gov

Impact of Molecular Chirality on Assembled Architectures

Chirality, or the "handedness" of a molecule, can have a profound impact on its self-assembly, influencing the architecture from the molecular to the macroscopic level. The DBS core is derived from D-sorbitol, making it an inherently chiral molecule. nih.gov This molecular chirality can be transmitted up to the supramolecular level, leading to the formation of helical or twisted nanofibrillar structures, a phenomenon known as supramolecular chirality. nih.gov The direction of this twist (left- or right-handed) is dictated by the stereochemistry of the building block.

The inclusion of a tryptophan moiety introduces another chiral center. The self-assembly of amino acids is known to be highly dependent on their stereochemistry (L- or D-enantiomers). nih.govaps.org Studies on the assembly of tryptophan on surfaces have shown that while single enantiomers (either pure L- or pure D-Trp) form homochiral structures, a racemic mixture of both can favor the formation of heterochiral configurations. nih.govaps.org This demonstrates that interactions between opposite enantiomers can lead to distinct, and sometimes more stable, assembled architectures compared to the self-sorting of identical enantiomers. Therefore, in a this compound system, the specific combination of stereoisomers (e.g., Dbs-L-Trp-OH vs. Dbs-D-Trp-OH) would be expected to significantly influence the resulting supramolecular structures, potentially affecting fiber morphology, gel properties, and biological interactions. frontiersin.org

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundDibenzylidene Sorbitol - Tryptophan Conjugate/System
DBS1,3:2,4-dibenzylidene-d-sorbitol
Trp-OHTryptophan
DBS-COOHCarboxy-functionalized Dibenzylidene Sorbitol
DBS-CONHNH2Hydrazide-functionalized Dibenzylidene Sorbitol
MPGMonopropylene glycol

Advanced Materials Applications of Dbs Trp Oh Supramolecular Assemblies

Development of Low Molecular Weight Gelator (LMWG) Systems

Low-Molecular-Weight Gelators (LMWGs) are small molecules that self-assemble in a solvent through non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to create a three-dimensional network that immobilizes the solvent, forming a gel. rsc.org The parent compound, 1,3:2,4-dibenzylidene-D-sorbitol (DBS), is a classic and industrially significant LMWG, known for its ability to gel a wide range of organic solvents for over a century. rsc.org

The versatility of the DBS structure allows for chemical modification, particularly on the benzylidene rings, to tune its properties and create derivatives capable of gelling water (hydrogels) or specific organic solvents (organogels). rsc.orgkcl.ac.uk These modifications are central to designing functional materials.

The fabrication of gels from DBS derivatives typically relies on external stimuli to trigger the self-assembly process. Common methods include temperature changes (heat-cool cycles) or shifts in pH. nih.gov

Hydrogels: Water-based gels are often fabricated using DBS derivatives functionalized with hydrophilic groups. For example, DBS-CONHNH₂ forms a hydrogel when an aqueous suspension is heated to dissolve the compound and then cooled to allow for self-assembly. nih.gov Similarly, derivatives with carboxylic acid groups, such as DBS-CO₂H, are soluble in water at a basic pH. The controlled lowering of the pH protonates the carboxylate groups, reducing solubility and triggering the formation of a hydrogel network. nih.gov

Organogels: The parent DBS molecule is a highly effective organogelator, capable of forming gels in numerous non-polar and polar organic solvents. rsc.org The self-assembly in these systems is driven by a combination of hydrogen bonding between the sorbitol backbones and π-π stacking of the aromatic rings. kcl.ac.uk

As noted, attempts to apply these fabrication methods to Dbs-Trp-OH have not yielded gels, with the compound precipitating out of solution instead. whiterose.ac.uk

To enhance the mechanical properties and introduce new functionalities, DBS-based LMWGs can be combined with other gelators to form hybrid and multi-component materials. chemistryviews.org These systems can overcome the typical mechanical weakness of LMWG networks while retaining their dynamic and responsive nature. whiterose.ac.uk

A common strategy involves creating an interpenetrating network of an LMWG with a polymer gelator (PG). For instance, the pH-responsive DBS-CO₂H has been successfully combined with the robust polymer agarose. whiterose.ac.uk In this hybrid system, the DBS-CO₂H network can be reversibly assembled or disassembled by changing the pH, while the agarose network remains intact, providing constant structural support. whiterose.ac.uk

Multi-component LMWG systems can also be designed using two or more different DBS derivatives. Researchers have combined DBS-CO₂H and DBS-Gly, a derivative functionalized with glycine. nih.gov Because these two molecules have different pKa values, their self-assembly can be triggered at different pH levels. nih.gov This allows for sequential network formation, a process known as kinetic self-sorting, which can be used to create spatially and temporally resolved materials. whiterose.ac.uknih.gov

Table 1: Properties of Select DBS-Based Gelator Systems

DerivativeGel TypeTriggering MechanismKey FeatureReference
DBS-CO₂H HydrogelpH decreasepH-responsive network whiterose.ac.uknih.gov
DBS-CONHNH₂ HydrogelHeat-cool cycleThermally reversible nih.govchemistryviews.org
DBS-Gly HydrogelpH decreaseForms self-sorted networks whiterose.ac.uknih.gov
This compound N/ApH / Heat-coolPrecipitates, no gel formed whiterose.ac.uk
DBS-CO₂H + Agarose Hybrid HydrogelpH decreaseMechanically robust, responsive whiterose.ac.uk

Functional Materials Derived from this compound

The true potential of LMWGs lies in the functionality of the materials derived from them. The non-covalent nature of the assembly allows these gels to be responsive to their environment.

Stimuli-responsive behavior is a hallmark of DBS-based gels, enabling their use in smart materials. The response is programmed by the chemical functionalities of the DBS derivative.

pH-Responsiveness: As mentioned, derivatives like DBS-CO₂H exhibit excellent pH sensitivity. The gel-sol transition is reversible, allowing the material to be switched between states by adjusting the pH. whiterose.ac.uk

Photo-Responsiveness: Light can be used as a trigger for gelation by incorporating a photoacid generator (PAG), such as diphenyliodonium nitrate (DPIN), into the system. nih.gov When exposed to UV light, the PAG releases protons, lowering the local pH and triggering the assembly of a pH-sensitive LMWG like DBS-CO₂H or DBS-Gly. By using a photomask during UV exposure, it is possible to "write" a second gel network into a pre-existing one, creating patterned multi-domain gels with high spatial resolution. nih.govresearchgate.net

These responsive properties are crucial for applications in areas like controlled release, where a change in the environment could trigger the release of an encapsulated substance. chemistryviews.org

The initial self-assembly of LMWGs into one-dimensional fibrillar structures can be considered the formation of "supramolecular polymers". rsc.org These long chains, held together by non-covalent bonds, entangle to form the gel network. The properties of these supramolecular polymers are directly dictated by the molecular structure of the gelator.

The creation of composite materials by integrating DBS-based LMWGs with other components is a key area of research. Hybrid gels formed with polymers like dextran or agarose are examples of supramolecular composites where the properties of each component are combined to create a new material with enhanced strength and functionality. whiterose.ac.uknih.gov This approach allows for the design of materials with tailored mechanical and chemical properties, suitable for applications ranging from tissue engineering to environmental remediation. rsc.org

Catalysis and Reaction Environments Utilizing Dbs Trp Oh Derived Systems

Supramolecular Gels as Advanced Reaction Media

Supramolecular gels are a unique class of soft materials wherein small molecules, such as Dbs-Trp-OH, self-assemble in a solvent through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. This self-assembly process creates a three-dimensional fibrillar network that entraps the solvent, resulting in a gel. These gels are not merely passive solvents but are considered organized reaction media that can influence chemical reactivity and selectivity in ways not achievable in conventional solutions.

The gel network creates a confined environment that can pre-organize reactants, stabilize transition states, and influence reaction pathways. The reversible nature of the non-covalent bonds allows for stimuli-responsive behavior, meaning the gel's properties and its influence on a reaction can be tuned by external factors such as temperature or pH. For a hypothetical this compound gel, the tryptophan component, with its indole (B1671886) ring and carboxylic acid/amine functionalities, would be expected to play a significant role in the self-assembly process and the nature of the resulting gel matrix.

Integration of Catalytic Moieties within this compound Networks

The functional design of this compound, featuring both a rigid scaffolding component (DBS) and a functional amino acid (tryptophan), makes its derived gels prime candidates for supporting catalytic processes. Catalytic activity can be introduced in two primary ways: by utilizing the inherent functionality of the gelator itself or by incorporating external catalytic species into the gel matrix.

Organocatalysis in Confined Supramolecular Environments

The tryptophan moiety of this compound contains both acidic (carboxylic acid) and basic (amine) groups, as well as a nucleophilic indole ring, making it a potential organocatalyst. When organized within a supramolecular gel network, these functional groups can be positioned in a highly ordered manner, potentially leading to enhanced catalytic activity and stereoselectivity.

For instance, research on other amino acid-based gelators has demonstrated their ability to catalyze reactions like aldol (B89426) and Michael additions. In a this compound gel, the confined environment could facilitate enantioselective transformations by controlling the orientation of substrates relative to the chiral tryptophan catalytic sites. The gel network can also influence the diffusion of reactants and products, which can affect reaction rates and prevent catalyst deactivation.

Below is a table illustrating the potential of DBS-derived gels in organocatalytic reactions, based on data from analogous systems.

ReactionCatalyst SystemSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (%)
Michael AdditionL-Proline in DBS-eutectogelAcetophenoneChalcone8570
Aldol ReactionProline-functionalized gelatorCyclohexanone4-Nitrobenzaldehyde9995

This data is representative of catalysis in DBS-based gels and is intended to illustrate the potential performance of a this compound system.

Metal-Based Catalysis within Gel Scaffolds

The fibrillar network of supramolecular gels serves as an excellent scaffold for the in-situ synthesis and stabilization of metal nanoparticles (MNPs), which are highly effective catalysts for a wide range of organic transformations. The functional groups within the gel fibers, in the case of this compound the carboxyl, amide, and indole groups, can coordinate to metal ions, acting as reducing and stabilizing agents to form well-dispersed MNPs.

This approach combines the advantages of homogeneous catalysis (high activity) and heterogeneous catalysis (easy catalyst separation and recyclability). The gel network prevents the aggregation of the nanoparticles, maintaining their high surface area and catalytic activity over multiple reaction cycles. Palladium nanoparticle-loaded gels derived from DBS analogues have been successfully employed in cross-coupling reactions.

The table below summarizes representative results for metal-catalyzed reactions within DBS-derived gel systems.

ReactionMetal CatalystSubstrate 1Substrate 2SolventYield (%)Recyclability (Cycles)
Suzuki-MiyauraPd Nanoparticles4-IodotoluenePhenylboronic acidWater>985
Heck ReactionPd NanoparticlesIodobenzeneStyreneWater/Ethanol954
SonogashiraPd NanoparticlesIodobenzenePhenylacetyleneWater923

This data is based on studies with DBS-CONHNH2 and illustrates the potential for this compound derived gels in metal-based catalysis.

Mechanistic Investigations of Catalytic Transformations

Understanding the mechanism of catalysis within a supramolecular gel is crucial for optimizing reaction conditions and designing more efficient catalytic systems. In a this compound gel, mechanistic studies would focus on several key aspects. Spectroscopic techniques, such as circular dichroism, would be employed to probe the chiral environment provided by the self-assembled gelator and its interaction with reactants.

The role of the gel network in controlling substrate diffusion and pre-organization would be investigated through rheological and kinetic studies. For metal-catalyzed reactions, transmission electron microscopy (TEM) would be essential to characterize the size, morphology, and distribution of the metal nanoparticles within the gel scaffold. The interaction between the tryptophan moiety and the metal surface could be studied to understand its role in stabilizing the nanoparticles and influencing the catalytic mechanism. The precise positioning of substrates and catalytic sites within the ordered gel environment is believed to be a key factor in achieving high selectivity and efficiency.

Compound Reference Table

Abbreviation/NameFull Chemical Name
This compound(2R,4R,5R,6R)-6-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)carbamoyl)-2,4-diphenyl-1,3-dioxane-5-yl dibenzenesulfonate
DBS1,3:2,4-Dibenzylidene-D-sorbitol
L-Proline(S)-Pyrrolidine-2-carboxylic acid
Acetophenone1-Phenylethan-1-one
Chalcone1,3-Diphenyl-2-propen-1-one
CyclohexanoneCyclohexanone
4-Nitrobenzaldehyde4-Nitrobenzaldehyde
4-Iodotoluene1-Iodo-4-methylbenzene
Phenylboronic acidPhenylboronic acid
IodobenzeneIodobenzene
StyreneEthenylbenzene
PhenylacetyleneEthynylbenzene

Chemical Biology and Biomolecular Interaction Studies with Dbs Trp Oh

Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules such as proteins is a fundamental aspect of chemical biology. Understanding these interactions at a molecular level is crucial for elucidating biological mechanisms and for the rational design of chemical probes or therapeutic agents. Dbs-Trp-OH, possessing both a modified "Dbs" moiety and a tryptophan residue, presents a unique structure for investigating such interactions.

Computational Docking and Molecular Dynamics Simulations (e.g., Protein-Ligand Interactions with PKM2)

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the binding modes and affinities of small molecules with target proteins. These techniques provide insights into the specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that govern molecular recognition.

This compound has been investigated for its potential interactions with Pyruvate Kinase M2 (PKM2), an enzyme known to play a significant role in cancer metabolism fishersci.pt. PKM2 is a key enzyme in glycolysis, and its altered activity and regulation are associated with the metabolic reprogramming observed in proliferating tumor cells fishersci.ptguidetopharmacology.orgisraelsenlab.orgindexcopernicus.com. PKM2 can exist in different oligomeric states, with the tetrameric form being highly active and the dimeric form less active, and its activity is allosterically regulated by various metabolites and post-translational modifications guidetopharmacology.orgisraelsenlab.orgindexcopernicus.com. Targeting PKM2 with small molecules to modulate its activity is an area of interest in cancer therapy research fishersci.ptresearchgate.netguidetopharmacology.org.

Molecular docking studies have been performed to assess the binding efficiency of this compound with PKM2. These studies aim to predict how this compound might bind to the protein and the strength of this interaction, typically expressed as a binding energy. One study reported docking results for this compound and other molecules with PKM2 at different binding sites, including site 73 (Alanine), 482 (Methionine), 295 (Asparagine), and 464 (Glutamic acid) fishersci.pt. The docking results indicated that this compound exhibited high binding efficiency at the binding site involving Alanine 73, with a binding energy of -8.1 kcal/mol fishersci.pt. This binding efficiency was comparable to that of another molecule, AG-H-60909, at the same site fishersci.pt.

The docking results for this compound and other ligands with PKM2 are summarized in the table below:

LigandBinding Site ResiduesBinding Energy (kcal/mol)
Diacetyl Dbs73 (Alanine), 482 (Methionine), 295 (Asparagine), 464 (Glutamic acid)-5.6, -6.3, -6.2, -5.6
AG-H-6090973 (Alanine), 482 (Methionine), 295 (Asparagine), 464 (Glutamic acid)-8.1, -7.5, -6.1, -5.5
This compound73 (Alanine), 482 (Methionine), 295 (Asparagine), 464 (Glutamic acid)-8.1, -7.6, -1.2, -6.1
Dbs-Val-OH73 (Alanine), 482 (Methionine), 295 (Asparagine), 464 (Glutamic acid)-7.3, -7.1, -4.2, -6.1

Data extracted from search result fishersci.pt. Binding energies are approximate values from the source.

These computational findings suggest that this compound has the potential to bind to PKM2, particularly at the site involving Alanine 73, which could be relevant for modulating PKM2 activity. Molecular dynamics simulations could further explore the stability of these interactions over time and the conformational changes that might occur upon binding, providing a more dynamic picture of the protein-ligand complex dntb.gov.uafishersci.atrna-society.org.

This compound as a Building Block in Modified Peptides and Peptidomimetics

This compound is recognized as a Dbs-modified amino acid. Modified amino acids are valuable components in the synthesis of modified peptides and peptidomimetics. Peptidomimetics are compounds that mimic the structural and functional properties of peptides but often possess improved characteristics such as enhanced stability against proteolysis or altered pharmacokinetic profiles.

Modified peptides and peptidomimetics incorporating non-proteinogenic amino acids or modified natural amino acids have been explored for various applications, including inhibiting protein-protein interactions or targeting specific enzymes. The tryptophan residue itself is known to be involved in various biological interactions, including those with proteins and cell membranes, often contributing through hydrophobic and pi-stacking interactions. Modifying tryptophan with a group like "Dbs" can alter these inherent properties, potentially leading to new or enhanced interactions.

The use of this compound as a building block enables the creation of peptide-like structures with tailored properties for specific chemical biology investigations. This could involve synthesizing peptides with altered stability, improved cell permeability, or designed to target specific protein binding sites based on computational predictions like those for PKM2 fishersci.pt.

Applications in Biochemical Pathway Perturbation Studies (from a chemical perspective)

From a chemical perspective, this compound and molecules derived from it can serve as tools to perturb and study biochemical pathways. Given the docking results with PKM2 fishersci.pt, this compound could potentially be used as a chemical probe to investigate the role of PKM2 in glycolysis and cancer metabolism. By interacting with PKM2, this compound might influence the enzyme's activity or its interactions with other cellular components, thereby perturbing the glycolytic flux and downstream metabolic pathways fishersci.ptguidetopharmacology.orgisraelsenlab.orgindexcopernicus.com.

The tryptophan moiety in this compound is also relevant, as tryptophan is an essential amino acid involved in several biochemical pathways, including the kynurenine (B1673888) pathway, which is important for immune regulation and can be altered in diseases like cancer and cardiovascular conditions. While this compound is a modified form and its direct metabolism through these pathways is not explicitly detailed in the provided sources, modified amino acids can sometimes interfere with amino acid transporters or enzymes, offering a way to chemically perturb these systems.

Chemically perturbing a pathway involves using a molecule to specifically modulate the activity or interaction of a component within that pathway. If this compound binds to and affects PKM2 activity, it can be used in cellular or biochemical assays to study the consequences of altered PKM2 function on glucose metabolism, biomass synthesis, and cell proliferation fishersci.ptguidetopharmacology.orgguidetopharmacology.org. Such studies, conducted from a chemical biology viewpoint, would focus on how the chemical structure of this compound dictates its interaction with PKM2 and the resulting biochemical effects, rather than clinical outcomes.

Advanced Analytical Techniques for Characterization of Dbs Trp Oh and Its Assembled States

Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and conformational behavior of Dbs-Trp-OH, both in isolation and within assembled states. These methods probe the interaction of the compound with electromagnetic radiation, yielding characteristic spectra that serve as fingerprints for identification and provide data on the molecular environment and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or solid state acs.orgpeptide.comsigmaaldrich.com. For this compound, NMR can provide detailed information about the connectivity of atoms, the chemical environment of different nuclei (such as ¹H and ¹³C), and the conformation of the molecule. Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE) can confirm the synthesized structure and reveal preferred conformations in various solvents. In the context of self-assembly, changes in NMR spectra upon aggregation can indicate the specific regions of the molecule involved in intermolecular interactions, such as hydrogen bonding or pi-pi stacking between aromatic rings acs.orgrsc.org. For instance, studies on tryptophan derivatives have shown that changes in ligand chemical shifts can suggest significant conformational rearrangements upon complex formation nih.gov. ¹H NMR spectra of related tryptophan derivatives in DMSO-d₆ have shown characteristic peaks corresponding to different proton environments, including those from the indole (B1671886) ring, the amino acid backbone, and the attached functional groups acs.org. ¹³C NMR provides complementary information on the carbon skeleton acs.orgresearchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule and study vibrational modes sigmaaldrich.comitwreagents.comsketchy.com. By analyzing the absorption of infrared light at different wavelengths, characteristic peaks corresponding to specific bonds (e.g., C=O, N-H, O-H) can be identified. For this compound, IR spectroscopy can confirm the presence of the amide linkage, carboxylic acid group, and features related to the tryptophan and dibenzylidene moieties. Changes in the position and intensity of IR bands upon self-assembly can provide insights into the nature of intermolecular interactions, such as hydrogen bonding rsc.org.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the spectrum sigmaaldrich.comitwreagents.comsketchy.com. This technique is useful for characterizing molecules with chromophores, such as the aromatic rings in this compound. The UV-Vis spectrum shows absorption maxima at specific wavelengths, which are related to electronic transitions within the molecule. These maxima can be used for identification and quantitative analysis. Changes in the UV-Vis spectrum upon self-assembly can indicate alterations in the electronic environment of the chromophores due to aggregation, such as changes in pi-pi stacking interactions researchgate.netnih.gov. UV absorption in proteins, for example, is dominated by aromatic side chains like tryptophan in the 230-300 nm range nih.gov.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that probes the emission of light from fluorescent molecules after excitation sigmaaldrich.comnih.govmdpi.com. Tryptophan is intrinsically fluorescent, with an emission spectrum that is sensitive to its local environment mdpi.comnih.govias.ac.in. The intensity and wavelength of tryptophan fluorescence can provide information about the polarity of its surroundings and the extent to which it is exposed to the solvent or buried within a hydrophobic core mdpi.comnih.gov. For this compound, fluorescence spectroscopy can be used to study changes in the environment of the tryptophan residue upon self-assembly. Quenching of fluorescence or shifts in the emission maximum can indicate aggregation and changes in molecular packing mdpi.comnih.govnih.gov. Studies on tryptophan-containing peptides and proteins have demonstrated the utility of fluorescence in monitoring conformational changes and self-assembly processes nih.govnih.govnih.gov.

Microscopic Techniques for Morphological and Nanostructural Elucidation

Microscopic techniques provide direct visual evidence of the morphology and nanostructure of this compound assemblies. These techniques are essential for understanding how individual molecules organize into larger supramolecular structures.

Electron Microscopy (TEM, SEM)

Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers high-resolution imaging capabilities that are crucial for visualizing the morphology of self-assembled structures formed by compounds like this compound acs.orgowu.edumeasurlabs.comthermofisher.com.

Transmission Electron Microscopy (TEM) involves transmitting a beam of electrons through a thin sample to create an image measurlabs.complos.org. TEM can provide detailed information about the internal structure, size, and shape of nanoparticles, fibers, or other nanostructures formed by this compound self-assembly. TEM is particularly useful for visualizing the intricate network of fibers often found in self-assembled gels researchgate.net. The high resolution of TEM allows for the observation of features down to the nanoscale measurlabs.com.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful high-resolution technique used to visualize the surface topography of materials at the nanoscale. nanoandmore.combruker.comnih.gov For this compound and its assembled structures, AFM can provide detailed information about the morphology of the self-assembled networks, such as the dimensions, arrangement, and density of the fibers formed during gelation. AFM operates by scanning a sharp probe tip attached to a cantilever across the sample surface. nanoandmore.combruker.com Deflections of the cantilever, caused by forces between the tip and the sample surface, are detected and used to construct a three-dimensional topographical map. nanoandmore.combruker.com This technique is particularly valuable for studying the nanoscale features of this compound aggregates and gel networks, offering insights into how molecular self-assembly translates into macroscopic structure. rsc.org AFM can be used to image surfaces under various conditions, including liquids, making it suitable for studying hydrogels. nih.gov Beyond topography, AFM can also probe mechanical properties at the nanoscale, which is relevant for understanding the local stiffness and elasticity within the assembled network. nih.gov

Chromatographic and Mass Spectrometric Methodologies for Purity and Reaction Monitoring

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and monitoring chemical reactions involving this compound. These methods allow for the separation, identification, and quantification of this compound and potential impurities or reaction byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov HPLC is frequently employed for the purity analysis of this compound, with purity often reported based on HPLC analysis. vwr.com The method involves injecting a sample onto an HPLC column, where components are separated before detection. nih.gov The purity of Dabsyl-L-tryptophan is typically determined by HPLC, with specifications often indicating a purity of ≥98.0% by this method. vwr.com HPLC can also be used to monitor the progress of reactions involving this compound by tracking the consumption of the starting material and the formation of products or byproducts. acs.org Efforts have been made to optimize HPLC methods for the quantitation of amino acids, including tryptophan, from various sample matrices. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. zivak.comwaters.com This hyphenated technique is invaluable for the comprehensive analysis of complex mixtures, providing both chromatographic separation and molecular weight and structural information of the separated components. zivak.comresearchgate.net LC-MS, including LC-MS/MS (tandem mass spectrometry), is used for the analysis of various compounds, including amino acids and their derivatives, from different matrices such as dried blood spots (DBS). nih.govzivak.comwaters.comresearchgate.netwaters.comresearchgate.net For this compound, LC-MS can be applied to confirm its molecular weight, identify impurities, and monitor reaction pathways by analyzing the mass fragmentation patterns of the parent compound and related substances. researchgate.net LC-MS/MS methods have been developed for the sensitive and reproducible measurement of various analytes, demonstrating the capability of this technique for analyzing compounds from complex biological or reaction matrices. waters.comwaters.com

Rheological Characterization of Gel Systems

When this compound forms gel systems through self-assembly, rheological characterization is crucial to understand their mechanical properties, such as stiffness, elasticity, and stability. Rheology studies the deformation and flow of matter. researchgate.net

Viscoelastic Properties and Mechanical Strength

Rheological experiments are used to determine the viscoelastic properties of this compound gels. researchgate.netresearchgate.netwhiterose.ac.ukrsc.org Viscoelasticity describes materials that exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. researchgate.netwhiterose.ac.uk Key parameters obtained from rheological measurements include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. whiterose.ac.uk For a gel, the elastic modulus (G') is typically greater than the viscous modulus (G''). whiterose.ac.uk The mechanical strength of the gel is related to the magnitude of these moduli and the stability of the self-assembled network. researchgate.net Factors such as the concentration of the gelator, temperature, and the presence of other components can influence the viscoelastic properties and mechanical strength of the gel. researchgate.netwhiterose.ac.uk Studies on similar low-molecular-weight gelators have shown that the elastic modulus of hydrogels can fall within a range comparable to that of native tissues. researchgate.net

Gelation Kinetics and Stability Studies

Rheology can also be used to monitor the kinetics of gelation, observing how the viscoelastic properties evolve over time as the self-assembled network forms. researchgate.net Gelation kinetics are influenced by factors such as the method of gel preparation and the self-assembly pathway. rsc.orgresearchgate.netrsc.org Stability studies, often conducted using rheology, assess how the gel's mechanical properties change under different conditions, such as variations in temperature or pH, or over extended periods. whiterose.ac.ukwhiterose.ac.uk Thermal stability can be evaluated by determining the gel melting temperature (Tgel), which is the temperature at which the gel transitions back to a liquid state. whiterose.ac.uk Rheological measurements help to understand the robustness and longevity of the this compound gel systems. researchgate.netwhiterose.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.